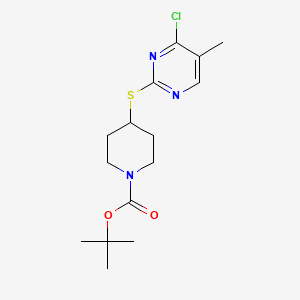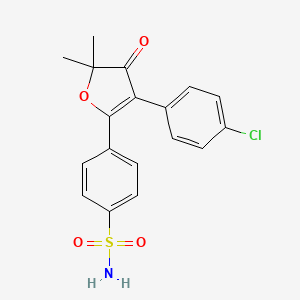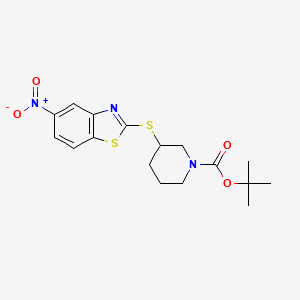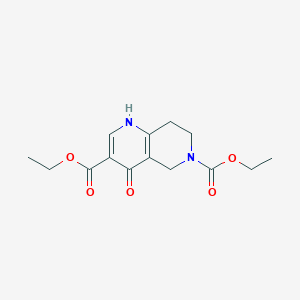
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methylbenzaldehyde with methylamine and acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, and the process can be scaled up to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 2-amino-1-(4-methylphenyl)-2-methyl-: Lacks the fluoro substitution, which may affect its reactivity and biological activity.
1-Propanone, 2-amino-1-(2-fluorophenyl)-2-methyl-: Lacks the methyl group on the phenyl ring, which may influence its steric properties and interactions with molecular targets.
Uniqueness
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- is unique due to the presence of both the fluoro and methyl substituents on the phenyl ring. These substituents can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
2-amino-1-(2-fluoro-4-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14FNO/c1-7-4-5-8(9(12)6-7)10(14)11(2,3)13/h4-6H,13H2,1-3H3 |
InChI-Schlüssel |
ZEASEGOWUVZUON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)(C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)



![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)



